Toluene-D8 Toluene-D8 Toluene-d8 is a deuterated NMR solvent. It is an anhydrous solvent, which minimizes any interference from water peaks. It is useful in performing critical air- and moisture-sensitive NMR analysis. Its spin–lattice relaxation time (T 1), viscosity and density have been measured over -35 to 200°C range. The temperature dependent chemical shifts in the proton NMR spectra of α,β-unsaturated ketones in toluene-d8 has been studied.
Toluene-d8 is a deuterated NMR solvent useful in NMR-based research and analyses. Spin–lattice relaxation time (T 1), viscosity and density have been measured over -35 to 200°C range. The temperature dependent chemical shifts in the proton NMR spectra of α,,β-unsaturated ketones in toluene-d8 has been studied.
Toluene-d8 is a deuterated derivative of toluene. Pyrolytic decomposition of dilute mixtures (concentration range = 5-20ppm) of toluene-d8 in argon behind shock waves has been reported to afford various concentrations of hydrogen and deuterium atoms. This pyrolytic reaction was investigated by resonance absorption spectroscopy. It participates as solvent in the time-course 1H-NMR (Proton Nuclear Magnetic Resonance) spectral evaluation of (E)-dimethyl 2-(ferrocenylethynyl)-3-(4-nitrophenylethynyl)fumarate, on irradiation with light at 546 and 578nm.
Toluene-d8 is a non polar, aromatic solvent.
Toluene-d8 is a deuterated NMR solvent containing 0.03% (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. Its spin–lattice relaxation time (T 1), viscosity and density have been measured over -35 to 200°C range. The temperature dependent chemical shifts in the proton NMR spectra of α,β-unsaturated ketones in toluene-d8 has been studied.
Toluene-d8 is a deuterated NMR solvent that is useful in NMR-based research and analyses.

Brand Name: Vulcanchem
CAS No.: 2037-26-5
VCID: VC21085249
InChI: InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
SMILES: CC1=CC=CC=C1
Molecular Formula: C7H8
Molecular Weight: 100.19 g/mol

Toluene-D8

CAS No.: 2037-26-5

Cat. No.: VC21085249

Molecular Formula: C7H8

Molecular Weight: 100.19 g/mol

* For research use only. Not for human or veterinary use.

Toluene-D8 - 2037-26-5

Specification

Description Toluene-d8 is a deuterated NMR solvent. It is an anhydrous solvent, which minimizes any interference from water peaks. It is useful in performing critical air- and moisture-sensitive NMR analysis. Its spin–lattice relaxation time (T 1), viscosity and density have been measured over -35 to 200°C range. The temperature dependent chemical shifts in the proton NMR spectra of α,β-unsaturated ketones in toluene-d8 has been studied.
Toluene-d8 is a deuterated NMR solvent useful in NMR-based research and analyses. Spin–lattice relaxation time (T 1), viscosity and density have been measured over -35 to 200°C range. The temperature dependent chemical shifts in the proton NMR spectra of α,,β-unsaturated ketones in toluene-d8 has been studied.
Toluene-d8 is a deuterated derivative of toluene. Pyrolytic decomposition of dilute mixtures (concentration range = 5-20ppm) of toluene-d8 in argon behind shock waves has been reported to afford various concentrations of hydrogen and deuterium atoms. This pyrolytic reaction was investigated by resonance absorption spectroscopy. It participates as solvent in the time-course 1H-NMR (Proton Nuclear Magnetic Resonance) spectral evaluation of (E)-dimethyl 2-(ferrocenylethynyl)-3-(4-nitrophenylethynyl)fumarate, on irradiation with light at 546 and 578nm.
Toluene-d8 is a non polar, aromatic solvent.
Toluene-d8 is a deuterated NMR solvent containing 0.03% (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. Its spin–lattice relaxation time (T 1), viscosity and density have been measured over -35 to 200°C range. The temperature dependent chemical shifts in the proton NMR spectra of α,β-unsaturated ketones in toluene-d8 has been studied.
Toluene-d8 is a deuterated NMR solvent that is useful in NMR-based research and analyses.

CAS No. 2037-26-5
Molecular Formula C7H8
Molecular Weight 100.19 g/mol
IUPAC Name 1,2,3,4,5-pentadeuterio-6-(trideuteriomethyl)benzene
Standard InChI InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
Standard InChI Key YXFVVABEGXRONW-JGUCLWPXSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[2H])[2H])[2H]
SMILES CC1=CC=CC=C1
Canonical SMILES CC1=CC=CC=C1

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